Superior Cysteine Reactivity vs. Mono-Functional Isothiocyanates
In a systematic cysteine-depletion assay (24 h, 1:10 peptide-to-compound ratio), 4-isothiocyanatophenyl dimethylcarbamate (compound 1h in Lin et al. 2019) depleted a model cysteine peptide by 94%, significantly exceeding the depletion achieved by the parent phenyl isothiocyanate (PITC, 56%) and the simple alkyl isothiocyanate ethyl isothiocyanate (EITC, 54%) [1]. This indicates that the para-substituted dimethylcarbamate group enhances thiol reactivity, likely through electronic activation of the isothiocyanate moiety. The compound's dual-warhead nature—isothiocyanate plus carbamate—means that even after the isothiocyanate is consumed by glutathione or cysteine, the carbamate warhead remains available for serine hydrolase carbamoylation, a feature absent in mono-functional isothiocyanates.
| Evidence Dimension | Cysteine peptide depletion after 24 h (reactivity toward biological thiols) |
|---|---|
| Target Compound Data | 94% depletion (compound 1h, 4-isothiocyanatophenyl dimethylcarbamate) |
| Comparator Or Baseline | Phenyl isothiocyanate (PITC): 56% depletion; Ethyl isothiocyanate (EITC): 54% depletion |
| Quantified Difference | 1.7-fold higher than PITC; 1.7-fold higher than EITC |
| Conditions | Cysteine peptide (Ac-Cys-NH₂) incubated with test compound at 1:10 molar ratio, pH 7.4 phosphate buffer, 25 °C, 24 h; depletion quantified by DTNB colorimetric assay |
Why This Matters
Superior cysteine reactivity translates to more efficient covalent target engagement at lower equivalent concentrations, critical for chemoproteomic probe design and covalent inhibitor development where PITC fails to achieve adequate occupancy.
- [1] Lin, Y., Yang, X., Lu, Y., Liang, D., & Huang, D. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(15), 5977-5980. (Table 1/Supporting Information: Compound 1h = 4-isothiocyanatophenyl dimethylcarbamate) View Source
